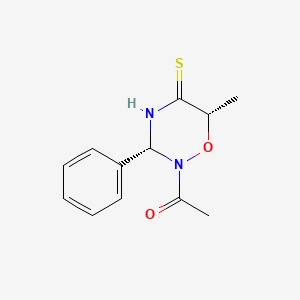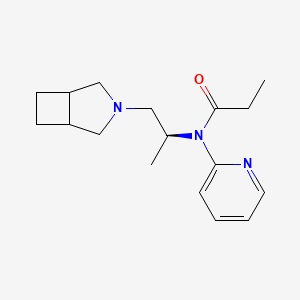
Isonitrinic acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonitrinic acid E is a member of a class of antibiotics characterized by the presence of isonitrile groups. It was first isolated from the genus Trichoderma in 1982.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isonitrinic acid E is typically produced through fermentation processes involving specific strains of Trichoderma. The production involves cultivating the fungi in a suitable medium, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the inoculation of the bioreactor with Trichoderma strains, followed by fermentation under optimal conditions of temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Isonitrinic acid E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Isonitrinic acid E has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of isonitrile chemistry and as a reagent in organic synthesis.
Biology: It is studied for its antimicrobial properties and its potential use in controlling plant pathogens.
Medicine: It is investigated for its potential as an antibiotic against various bacterial and fungal infections.
Industry: It is explored for its use in the development of biocontrol agents for agriculture
Mecanismo De Acción
The mechanism of action of isonitrinic acid E involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a wide range of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to isonitrinic acid E include other isonitrinic acids and isonitrins, such as isonitrinic acid F and isonitrin A, B, C, and D .
Uniqueness
This compound is unique due to its specific structure and the presence of the isonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
83016-51-7 |
|---|---|
Fórmula molecular |
C9H7NO3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(E)-3-(4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO3/c1-10-6-2-4-9(8(6)13-9)5-3-7(11)12/h2-3,5,8H,4H2,(H,11,12)/b5-3+ |
Clave InChI |
NWXXRSALAADDFI-HWKANZROSA-N |
SMILES isomérico |
[C-]#[N+]C1=CCC2(C1O2)/C=C/C(=O)O |
SMILES canónico |
[C-]#[N+]C1=CCC2(C1O2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















